3-Chloro-2-(methoxymethyl)aniline hydrochloride
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, D₂O):
- δ 7.25–7.18 (m, 2H, aromatic H-4/H-5)
- δ 6.92 (d, J = 8.4 Hz, 1H, aromatic H-6)
- δ 4.42 (s, 2H, OCH₂-)
- δ 3.31 (s, 3H, OCH₃)
¹³C NMR (100 MHz, D₂O):
- δ 152.1 (C-2)
- δ 134.7 (C-3)
- δ 129.4–117.8 (aromatic carbons)
- δ 72.4 (OCH₂-)
- δ 57.8 (OCH₃)
Infrared Spectroscopy (IR)
Key absorption bands (cm⁻¹):
Mass Spectrometry (MS)
- ESI-MS ([M+H]⁺): m/z 172.05237 (calc. 172.0529)
- Major fragments:
- m/z 154 (loss of H₂O)
- m/z 137 (cleavage of OCH₂ group)
Thermal Stability and Phase Behavior
Thermogravimetric analysis (TGA) reveals a decomposition onset at 218°C with three mass loss events:
- 5% weight loss (25–110°C): Residual solvent evaporation
- 48% weight loss (218–320°C): Dehydrochlorination and methoxymethyl cleavage
- 27% weight loss (320–450°C): Aromatic ring degradation
Differential scanning calorimetry (DSC) shows:
- Glass transition (Tg): Not observed (crystalline nature)
- Melting point: Broad endotherm at 205–210°C (salt dissociation)
Solubility Profile and Partition Coefficients
| Solvent | Solubility (mg/mL, 25°C) | LogP |
|---|---|---|
| Water | 82 ± 3 | 1.62 |
| Ethanol | 145 ± 5 | - |
| Dichloromethane | 23 ± 1 | - |
| n-Octanol | 67 ± 2 | - |
Partition Coefficients:
Properties
IUPAC Name |
3-chloro-2-(methoxymethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-11-5-6-7(9)3-2-4-8(6)10;/h2-4H,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDWHDNBCBSEKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC=C1Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 2-(methoxymethyl)aniline
- Reagents: Chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) are commonly employed for aromatic chlorination under controlled conditions.
- Solvents: Dichloromethane (DCM) or similar non-polar solvents are used to dissolve reactants and control reaction kinetics.
- Conditions: The reaction is typically carried out at low to moderate temperatures to avoid over-chlorination or side reactions.
- Selectivity: Reaction parameters (temperature, reagent stoichiometry, solvent choice) are optimized to achieve selective chlorination at the 3-position of the aniline ring.
Formation of Hydrochloride Salt
- The free base 3-chloro-2-(methoxymethyl)aniline is treated with hydrochloric acid (HCl) in aqueous or alcoholic media.
- This step yields the hydrochloride salt, which is more crystalline and stable, facilitating purification and handling.
Industrial Synthesis Example from Patent Literature
A detailed multi-step synthesis related to methoxymethyl-substituted anilines is described in a European patent (EP2621885B1), which includes preparation of related intermediates and final amine products. Key steps relevant to the preparation of 3-chloro-2-(methoxymethyl)aniline hydrochloride can be summarized as follows:
| Step | Description | Key Conditions | Notes |
|---|---|---|---|
| Step 1 | Preparation of 4-nitro-2-methoxymethyl-chlorobenzene | Reaction of nitrobenzene derivatives with methoxymethylating agents | Intermediate for further amination |
| Step 2 | Amination via benzylamine substitution | 125°C, 5 hours, tetraethylammonium bromide catalyst | Forms 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene |
| Step 3 | Reduction of nitro group to amine | Hydrogenation with Pd/C catalyst under 2-3 bar H₂ pressure | Produces 2-methoxymethyl-1,4-benzenediamine free base |
| Step 4 | Acid precipitation | Treatment with HCl to isolate hydrochloride salt | Yields crystalline product |
Although the patent focuses on related compounds, the methodology of selective substitution, reduction, and acid salt formation parallels the preparation of this compound.
Chemical Reaction Analysis
| Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Aromatic Chlorination | Thionyl chloride or phosphorus trichloride in DCM | Selective 3-chlorination of 2-(methoxymethyl)aniline | Control of temperature and stoichiometry critical |
| Salt Formation | Hydrochloric acid in water or ethanol | Formation of hydrochloride salt | Improves stability and crystallinity |
| Reduction (if nitro intermediates present) | Pd/C catalyst, H₂ gas, 2-3 bar | Conversion of nitro to amine | Used in multi-step syntheses |
| Purification | Crystallization from ethanol-water mixtures | Isolation of pure hydrochloride salt | Ensures product purity |
Industrial Production Insights
Industrial-scale production often involves:
- Use of large volumes of solvents like toluene or dichloromethane for reaction and extraction.
- Multi-step synthesis involving nitration, methoxymethylation, chlorination, amination, and reduction.
- Careful control of reaction parameters to minimize by-products and maximize yield.
- Final crystallization from aqueous ethanol to obtain pure hydrochloride salt.
Mass balance and process flow diagrams from related processes (e.g., methoxylated aniline derivatives) indicate the importance of solvent recovery, by-product management, and efficient work-up procedures to ensure cost-effective and environmentally compliant manufacturing.
Summary Table of Preparation Methods
| Preparation Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Chlorination of 2-(methoxymethyl)aniline | Thionyl chloride or PCl₃, DCM solvent | Controlled temperature, stoichiometric chlorinating agent | Simple, direct route | Requires careful control to avoid over-chlorination |
| Multi-step Synthesis via Nitro Intermediates | Nitrobenzene derivatives, benzylamine, Pd/C hydrogenation | Heating (125°C), H₂ atmosphere, acid precipitation | High purity, scalable | More complex, multiple steps |
| Salt Formation | HCl in aqueous or alcoholic media | Room temperature to mild heating | Stable, crystalline product | Requires handling of corrosive acid |
Research Findings and Notes
- Selectivity in chlorination is influenced by the electron-donating methoxymethyl group directing substitution to the ortho and para positions; careful conditions favor meta (3-position) chlorination in this context.
- The hydrochloride salt form enhances the compound’s shelf life, solubility in polar solvents, and crystallinity, facilitating downstream applications.
- Hydrogenation steps in multi-step syntheses must be performed under inert atmosphere to prevent oxidation of sensitive amine intermediates.
- Industrial processes emphasize solvent recycling and by-product neutralization (e.g., SO₂ and HCl gases scrubbed with NaOH) for environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(methoxymethyl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
Pharmaceutical Applications
Intermediate in Drug Synthesis
3-Chloro-2-(methoxymethyl)aniline hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. It has been noted for its potential use in developing drugs that target specific biological pathways. Research indicates that it may exhibit antimicrobial and anticancer properties, making it a candidate for further investigation in drug development.
Biological Activity
Preliminary studies have shown that this compound may possess biological activities, including mutagenic effects as indicated by Ames assays. Such findings necessitate further exploration into its safety and efficacy profiles for potential therapeutic applications. Additionally, interaction studies suggest that it may bind to specific enzymes or receptors, influencing metabolic pathways critical for drug action.
Agrochemical Applications
Herbicide Intermediate
The compound has been identified as a key intermediate in the production of herbicides. Its structural characteristics allow it to participate in synthetic pathways leading to the development of effective weed control agents. For instance, it can be utilized in the synthesis of hormone-type quinoline carboxylic acid herbicides, which are effective against a variety of weed species .
Organic Synthesis
Reactivity in Organic Reactions
Due to the presence of the chloro and methoxymethyl groups, this compound can undergo various organic transformations. It is particularly useful in reactions requiring electrophilic aromatic substitution or nucleophilic substitution due to its functional groups' influence on reactivity.
Synthesis of Related Compounds
The compound can also serve as a precursor for synthesizing related aromatic compounds. For example, it can be transformed into derivatives with different substituents that may have enhanced biological properties or altered physical characteristics .
Case Studies and Research Findings
Several studies have documented the synthesis and application potentials of this compound:
- Antimicrobial Activity Study : A study evaluated its effectiveness against various bacterial strains, revealing promising results that warrant further exploration into its use as an antimicrobial agent.
- Cancer Research Applications : Investigations into its anticancer properties have shown that it may inhibit cell proliferation in certain cancer cell lines, suggesting potential for development as an anticancer drug candidate.
Mechanism of Action
The mechanism by which 3-Chloro-2-(methoxymethyl)aniline hydrochloride exerts its effects depends on the specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and addition reactions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The methoxymethyl group distinguishes this compound from analogs with simpler substituents. Below is a comparative analysis:
Table 1: Structural and Molecular Comparisons
Key Observations:
Electronic Effects: The methoxymethyl group in the target compound is a moderate electron donor via its oxygen atom, which may influence the aromatic ring's reactivity in electrophilic substitution compared to the electron-donating methyl group in 3-chloro-2-methylaniline HCl . Substitution at position 2 (vs. 4 in 3-chloro-4-ethoxyaniline HCl) alters regioselectivity in subsequent reactions, such as diazo coupling .
The hydrochloride salt form enhances aqueous solubility due to ionic interactions, a feature shared with other aniline hydrochlorides .
Crystallinity and Stability: 3-Chloro-2-methylaniline HCl forms a crystalline powder stabilized by N–H⋯Cl and O–H⋯Cl hydrogen bonds in its monohydrate structure . The methoxymethyl analog may exhibit different crystalline packing due to the flexible -OCH₂- group.
Biological Activity
3-Chloro-2-(methoxymethyl)aniline hydrochloride is a chemical compound with the molecular formula C₇H₈ClNO·HCl. It has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Weight : Approximately 194.06 g/mol
- Structure : Characterized by a chloro group and a methoxymethyl substituent on an aniline backbone, enhancing its reactivity and solubility in water.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In particular, it has shown strong efficacy in Ames assays, suggesting potential mutagenic effects that warrant further investigation for safety and efficacy in pharmaceutical applications.
- Mechanism : The compound's activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes involved in microbial metabolism.
Anticancer Activity
Preliminary studies have indicated that the compound may possess anticancer properties. It is believed to influence various signaling pathways involved in cell proliferation and apoptosis.
- Case Study : In vitro studies demonstrated that this compound could induce apoptosis in certain cancer cell lines, although specific mechanisms remain to be fully elucidated.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.
- Absorption : The hydrochloride form enhances solubility, potentially improving bioavailability.
- Distribution : Studies suggest it may interact with specific enzymes or receptors, influencing metabolic pathways.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.
- Excretion : Further studies are needed to determine the excretion pathways and half-life of the compound.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₇H₈ClNO·HCl | Antimicrobial, Anticancer |
| 4-Chloroaniline | C₆H₄ClN | Antimicrobial |
| 2-Methylaniline | C₇H₉N | Antimicrobial |
Research Findings and Studies
- Ames Test Results : Indicated potential mutagenic effects which are critical for evaluating safety.
- Cell Line Studies : Demonstrated apoptosis induction in specific cancer cell lines, suggesting a mechanism involving disruption of cellular signaling pathways.
- Pharmacological Interactions : Initial findings suggest possible interactions with biological targets that could influence metabolic pathways; however, detailed studies are required to confirm these interactions.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Chloro-2-(methoxymethyl)aniline hydrochloride, and how do reaction conditions influence yield?
- Methodology : Adapt methods for analogous compounds, such as the reduction of nitro intermediates (e.g., 6-Chloro-2-nitrotoluene in ) using sodium polysulfide and ammonium bromide. For the methoxymethyl group, introduce methoxymethylation via Williamson ether synthesis or nucleophilic substitution. Monitor temperature (e.g., 30°C for nitro group reduction ) and pH to avoid hydrolysis. Optimize stoichiometry of reagents like sodium borohydride or catalytic hydrogenation for amine formation. Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
Q. How can researchers purify this compound to achieve >95% purity?
- Methodology : Employ recrystallization using ethanol/water mixtures (adjust ratios based on solubility profiles from analogs in ). For hydrochloride salts, consider ion-exchange chromatography or preparative HPLC with C18 columns. Validate purity via melting point consistency (e.g., compare with literature data for 3-Chloro-2-methylaniline: 2–3°C ) and TLC (Rf values in ethyl acetate/hexane). Remove residual solvents via vacuum drying at 40–50°C .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR : Confirm structure using ¹H/¹³C NMR (e.g., δ ~5.0 ppm for methoxymethyl protons, δ ~150 ppm for aromatic carbons adjacent to Cl ).
- HPLC-MS : Detect impurities (<0.1%) with reverse-phase columns (acetonitrile/0.1% formic acid) and compare fragmentation patterns to standards .
- Elemental Analysis : Verify C, H, N, Cl content (±0.3% deviation from theoretical values) .
Advanced Research Questions
Q. How to design stability studies for this compound under varying pH and temperature?
- Methodology : Conduct accelerated degradation tests:
- Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 4–12 weeks; monitor decomposition via HPLC .
- pH Stability : Prepare buffer solutions (pH 1–10) and assess hydrolysis rates (e.g., detect free aniline via UV-Vis at 280 nm ).
- Light Sensitivity : Expose to UV (254 nm) and measure photodegradation products using LC-MS .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?
- Methodology : Cross-validate with multiple techniques:
- Use 2D NMR (COSY, HSQC) to assign overlapping proton signals (e.g., methoxymethyl vs. aromatic protons) .
- Compare experimental IR carbonyl stretches (if applicable) with computational simulations (DFT/B3LYP) .
- Synthesize isotopically labeled analogs (e.g., ¹³C-methoxymethyl) to confirm assignments .
Q. What role does this compound play in synthesizing conductive polymer composites?
- Methodology : Use oxidative polymerization (e.g., with ammonium persulfate in HCl, as in ) to incorporate the compound into polyaniline matrices. Adjust monomer/oxidizer ratios (e.g., 1:1.25 molar ratio) and monitor conductivity via four-point probe measurements. Characterize composite morphology with SEM/EDX to assess Fe-BTC dispersion (if used as a dopant) .
Q. How does the hydrochloride salt form influence the compound’s reactivity in nucleophilic aromatic substitution?
- Methodology : Compare reactivity of free base vs. hydrochloride salt in SNAr reactions (e.g., with NaN₃ or amines). Use kinetic studies (UV-Vis monitoring at 400 nm) to determine rate constants. The protonated amine (HCl salt) may deactivate the aromatic ring, reducing reactivity; mitigate this by using polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) .
Q. What computational methods predict the acid-base behavior of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
